molecular formula C8H6BrF3O B1376276 (2-Bromo-3-(trifluoromethyl)phenyl)methanol CAS No. 1214330-94-5

(2-Bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No. B1376276
M. Wt: 255.03 g/mol
InChI Key: RXILCRCVSXPTRR-UHFFFAOYSA-N
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Description

“(2-Bromo-3-(trifluoromethyl)phenyl)methanol” is a member of (trifluoromethyl)benzenes . It is a clear liquid that ranges in color from colorless to very pale yellow .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several studies . The synthesis involves a series of reactions, including liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-3-(trifluoromethyl)phenyl)methanol” can be represented by the formula C7H6BrFO . The compound has a molecular weight of 205 . The InChI code for this compound is 1S/C7H6BrFO/c9-7(10,11)5-2-1-3-6(8)4-5/h1-4H,12H2 .


Chemical Reactions Analysis

The chemical shift sensitivity of trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), has been studied using 19F NMR . The study found that the BTFMA tag exhibited a significantly greater range of chemical shift as a function of solvent polarity .


Physical And Chemical Properties Analysis

“(2-Bromo-3-(trifluoromethyl)phenyl)methanol” is a clear liquid with a color ranging from colorless to very pale yellow . The compound has a molecular weight of 205 .

Scientific Research Applications

  • Chemical Synthesis

    • “(2-Bromo-3-(trifluoromethyl)phenyl)methanol” is a chemical compound with the CAS Number: 1214330-94-5 . It has a molecular weight of 255.03 . It’s a solid powder at room temperature .
    • This compound can be used as a building block in the synthesis of various organic compounds .
  • Agrochemicals

    • Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially be synthesized from “(2-Bromo-3-(trifluoromethyl)phenyl)methanol”, are widely used in the agrochemical industry .
    • The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pharmaceuticals

    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Functional Materials

    • Many recent advances in the functional materials fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
  • Crop Protection

    • In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
  • Pesticides

    • More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

The compound has been classified with Hazard Statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILCRCVSXPTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-(trifluoromethyl)phenyl)methanol

CAS RN

1214330-94-5
Record name 2-Bromo-3-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ito, K Koshino, K Mikami - Chemistry–An Asian Journal, 2018 - Wiley Online Library
9‐Phosphaanthracene (dibenzo[b,e]phosphorin, acridophosphine) has attracted interest as one of the heavier acenes. Herein, we demonstrate an efficient synthetic process that …
Number of citations: 15 onlinelibrary.wiley.com

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